molecular formula C20H17ClN2S B2819307 1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 21092-71-7

1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2819307
CAS No.: 21092-71-7
M. Wt: 352.88
InChI Key: BHSXYTJPYXGEKE-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a thione group at the 4-position, a phenyl group at the 2-position, and a 4-chlorophenyl group at the 1-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with aniline to form an imine intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired quinazoline-thione compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes controlling reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Catalysts and solvents may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted quinazoline derivatives .

Scientific Research Applications

1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-phenylquinazoline-4-thione
  • 1-(4-Chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline
  • 2-Phenylquinazoline-4-thione

Comparison: 1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to the presence of both the 4-chlorophenyl and phenyl groups, as well as the thione functionality. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the thione group enhances its potential as an antimicrobial agent, while the aromatic substituents contribute to its overall stability and reactivity .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2S/c21-15-10-12-16(13-11-15)23-18-9-5-4-8-17(18)20(24)22-19(23)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSXYTJPYXGEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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